molecular formula C17H28N4O4S B2516198 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2034459-05-5

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2516198
CAS No.: 2034459-05-5
M. Wt: 384.5
InChI Key: FQCMKPROMKQWTB-UHFFFAOYSA-N
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Description

3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea is a synthetic organic compound featuring a piperidine core modified with a dimethylsulfamoyl group at the 1-position and a phenoxyethyl-urea moiety at the 4-position. This molecular architecture is characteristic of compounds designed to modulate biological pathways, with similar structural analogs being investigated for their potential to inhibit specific enzymes, including phosphotransferases, and for their effects on abnormal cell growth and proliferation . The presence of the sulfamoyl group is a notable feature in pharmacologically active compounds and contributes to the molecule's properties as a potential research chemical. This product is provided for research applications exclusively and is intended for use in controlled laboratory environments by qualified scientists. Its potential research applications span across medicinal chemistry, drug discovery, and biochemical profiling. Researchers may employ this compound as a building block in synthetic chemistry, a candidate for high-throughput screening, or a lead compound for further optimization in development programs. The dimethylsulfamoyl group can influence the molecule's electronic distribution, solubility, and ability to engage in hydrogen bonding, which are critical parameters in ligand-receptor interactions . The compound's structural features suggest it may interact with various biological targets, and its detailed mechanism of action is an active area of investigation that depends on the specific research context. It is supplied as a solid material that requires proper storage in a cool, dry place and handling in accordance with standard laboratory safety protocols. Researchers should consult the relevant safety data sheet (SDS) before use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-20(2)26(23,24)21-11-8-15(9-12-21)14-19-17(22)18-10-13-25-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCMKPROMKQWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Phenoxyethyl Urea Moiety: The final step involves the reaction of the intermediate with 2-phenoxyethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea and Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Biological Activity/Notes Source
3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-phenoxyethyl)urea C₁₈H₂₉N₄O₄S (estimated) ~425 (estimated) Urea, dimethylsulfamoyl, phenoxyethyl, piperidinylmethyl No direct activity data; structural analog to EP 4,374,877 A2 EP 4,374,877 A2
1-(2-Methoxyethyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea C₁₅H₂₄N₄O₄S 356.4 Urea, pyridinylsulfonyl, methoxyethyl, piperidinylmethyl No activity data; differs in sulfonyl substituent 化源网
DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) C₂₈H₃₀N₄ ~422.5 Indole, piperidinyl, methylphenyl Synergist with carbapenems against MRSA Clin Microbiol Rev
3,3-Dimethyl-1-(4-sulfamoylphenyl)urea C₉H₁₃N₃O₃S 243.3 Urea, sulfamoyl, dimethyl Sulfamoyl group suggests enzyme inhibition potential 化学物质信息表

Key Observations:

Sulfonamide/Sulfamoyl Moieties: The dimethylsulfamoyl group in the main compound differs from the pyridinylsulfonyl group in ’s compound and the sulfamoyl group in ’s analog . Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the main compound may share similar targeting mechanisms.

DMPI () replaces urea with an indole core but retains a piperidinylmethyl group, highlighting the importance of piperidine in scaffold design for antimicrobial activity .

Piperidine Modifications :

  • Piperidine rings are common in bioactive compounds due to their conformational flexibility. The main compound’s piperidin-4-ylmethyl group is structurally analogous to DMPI’s piperidinyl moiety but lacks the indole system .

Physicochemical and Chromatographic Comparisons

  • LCMS and HPLC Data :
    • The main compound’s analog in EP 4,374,877 A2 (Example 110) has an LCMS m/z of 598 [M+H]⁺ and an HPLC retention time of 1.63 minutes under QC-SMD-TFA05 conditions . While this compound is distinct, its chromatographic behavior suggests moderate polarity, consistent with the main compound’s functional groups.
    • ’s compound (MW 356.4) would likely exhibit shorter retention times than the main compound due to lower molecular weight and reduced hydrophobicity .

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